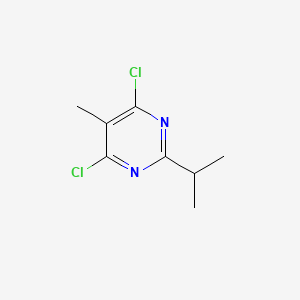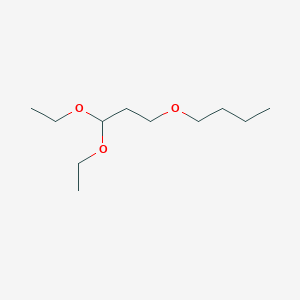
(3,4-Dimethyl-piperazin-1-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimethyl-piperazin-1-yl)-acetic acid: is a chemical compound belonging to the class of piperazine derivatives. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4. This particular compound has a molecular formula of C8H16N2O2 and a molecular weight of 176.24 g/mol
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of piperazine with methyl acrylate under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the piperazine ring.
Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The process involves the use of catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
(3,4-Dimethyl-piperazin-1-yl)-acetic acid: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form piperazine-1-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to produce piperazine-1-carboxylic acid .
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various reagents, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, methanol.
Substitution: Alkyl halides, aprotic solvents.
Major Products Formed:
Oxidation: Piperazine-1-carboxylic acid.
Reduction: Piperazine-1-carboxylic acid.
Substitution: Various piperazine derivatives.
Aplicaciones Científicas De Investigación
(3,4-Dimethyl-piperazin-1-yl)-acetic acid: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which (3,4-Dimethyl-piperazin-1-yl)-acetic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
(3,4-Dimethyl-piperazin-1-yl)-acetic acid: is compared with other similar compounds to highlight its uniqueness:
Piperazine-1-carboxylic acid: Similar structure but lacks the methyl groups at positions 3 and 4.
N-Methyl-piperazine-1-carboxylic acid: Contains a single methyl group at position 1.
N,N'-Dimethyl-piperazine-1,4-dicarboxylic acid: Contains two methyl groups at positions 1 and 4.
These compounds differ in their chemical properties and biological activities, making This compound unique in its applications.
Propiedades
IUPAC Name |
2-(3,4-dimethylpiperazin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-7-5-10(6-8(11)12)4-3-9(7)2/h7H,3-6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDYIBOSTSTLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-[(4-methylphenyl)methyl]oxetan-3-amine](/img/structure/B7859988.png)
